molecular formula C9H7NO4 B15070324 4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one

4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B15070324
M. Wt: 193.16 g/mol
InChI Key: IQEZQRDBKIFURE-UHFFFAOYSA-N
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Description

4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one is a chemical building block of interest in medicinal chemistry and pharmaceutical research. The indanone scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active molecules and natural products . This specific compound features a nitro substituent, which is a common functional group used in the synthesis of more complex molecules for biological evaluation . Researchers utilize indanone derivatives as versatile synthons for the development of novel therapeutic agents . The core indanone structure is found in compounds with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Notably, the indanone moiety is a key structural component of Donepezil, an FDA-approved acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease, underscoring the scaffold's pharmacological relevance . The nitro and hydroxy functional groups on this particular indanone derivative make it a valuable intermediate for further chemical modifications, such as in the synthesis of Mannich bases or other complex structures explored for their inhibitory activity against various enzymes or their cytotoxic effects on cancer cell lines . This product is provided for Research Use Only. It is strictly for laboratory research or further manufacturing applications and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

4-hydroxy-7-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7NO4/c11-7-4-2-6(10(13)14)9-5(7)1-3-8(9)12/h2,4,11H,1,3H2

InChI Key

IQEZQRDBKIFURE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one typically involves the nitration of 4-hydroxy-2,3-dihydro-1H-inden-1-one. The reaction conditions for nitration usually include the use of concentrated nitric acid and sulfuric acid as a catalyst. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Oxo-7-nitro-2,3-dihydro-1H-inden-1-one.

    Reduction: 4-Hydroxy-7-amino-2,3-dihydro-1H-inden-1-one.

    Substitution: 4-Alkoxy-7-nitro-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Nitro Substituents

Compound Name Substituents Biological Activity/Application Reference
4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one 4-OH, 7-NO₂ Potential antiproliferative/anti-inflammatory (inferred) N/A
5-Methoxy-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one 5-OCH₃, 4-nitrobenzylidene Opioid receptor modulation
2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Donepezil) 5,6-OCH₃, benzylpiperidinyl FDA-approved AChE inhibitor for Alzheimer’s

Key Observations :

  • Donepezil’s dimethoxy groups and piperidinyl side chain optimize AChE inhibition, suggesting that substituent position and bulkiness are critical for target engagement .

Hydroxy-Substituted Indenones

Compound Name Substituents Biological Activity/Application Reference
7-Hydroxy-1-indanone 7-OH Intermediate in synthetic chemistry
(E)-6-hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (7x) 6-OH, 4-OH-3-OCH₃ benzylidene Anti-inflammatory (macrophage assay)

Key Observations :

  • The hydroxyl group’s position (4 vs. 6/7) influences solubility and hydrogen-bonding capacity. For example, 7x in demonstrated anti-inflammatory effects linked to its benzylidene substituent, whereas 7-hydroxy-1-indanone lacks such activity .
  • The nitro group in the target compound may confer additional oxidative stress modulation, a property absent in purely hydroxy-substituted analogues.

Methoxy-Substituted Indenones

Compound Name Substituents Biological Activity/Application Reference
4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one 4,7-OCH₃, 2-CH₃ Not specified (chemical intermediate)
7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride 7-OCH₃, NH₂ (amine) Potential CNS-targeting agent

Key Observations :

  • Methoxy groups enhance lipophilicity and blood-brain barrier penetration, as seen in CNS-active compounds like the amine derivative in . The target compound’s nitro group may limit such penetration compared to methoxy analogues.

Anti-Alzheimer and AChE-Targeting Derivatives

Compound Name Substituents AChE Inhibition (IC₅₀) Reference
Donepezil 5,6-OCH₃, benzylpiperidinyl 6.7 nM
2-((-1-substituted phenyl-1H-tetrazol-5-yl)thio)-2,3-dihydro-1H-inden-1-one Tetrazolylthio substituents Multi-target anti-Alzheimer activity

Key Observations :

  • The target compound’s hydroxyl and nitro groups could modulate AChE binding differently than donepezil’s methoxy and piperidinyl groups. Nitro groups may introduce steric hindrance or electronic effects that reduce affinity compared to donepezil .

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